molecular formula C8H9F3N2 B2599415 [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine CAS No. 1388060-78-3

[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B2599415
CAS No.: 1388060-78-3
M. Wt: 190.169
InChI Key: DWJPQVNJAZSGNF-UHFFFAOYSA-N
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Description

[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine is an organic compound characterized by the presence of a hydrazine group attached to a phenyl ring substituted with a methyl group and a trifluoromethyl group

Scientific Research Applications

Chemistry

In chemistry, [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its hydrazine group can interact with biological targets, making it a candidate for drug design and discovery. Additionally, the trifluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and functional groups make it suitable for the synthesis of various industrial products.

Safety and Hazards

“[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine” is labeled with the GHS07 pictogram, indicating that it can cause harm . The signal word for this chemical is "Warning" . It’s important to handle this chemical with care, using appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 2-methyl-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-5-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azo compounds.

    Reduction: Reduction reactions can convert the hydrazine group to an amine group.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reactions often involve halogenated compounds and bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Azo Compounds: Formed through oxidation reactions.

    Amines: Resulting from reduction reactions.

    Substituted Derivatives: Produced through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with molecular targets through its hydrazine group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    [2-Methyl-5-(trifluoromethyl)phenyl]amine: Similar structure but with an amine group instead of a hydrazine group.

    [2-Methyl-5-(trifluoromethyl)phenyl]methanol: Contains a hydroxyl group instead of a hydrazine group.

    [2-Methyl-5-(trifluoromethyl)phenyl]isocyanate: Features an isocyanate group in place of the hydrazine group.

Uniqueness

The uniqueness of [2-Methyl-5-(trifluoromethyl)phenyl]hydrazine lies in its combination of a hydrazine group and a trifluoromethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-methyl-5-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-5-2-3-6(8(9,10)11)4-7(5)13-12/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJPQVNJAZSGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388060-78-3
Record name [2-methyl-5-(trifluoromethyl)phenyl]hydrazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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